![molecular formula C14H18FNO5S B2745248 Tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 2411195-23-6](/img/structure/B2745248.png)
Tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18FNO5S/c1-14(2,3)23-13(19)16-7-6-10-8-12(17)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3. This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- Cascade Synthesis of 3-Arylsulfonylquinolines : A study demonstrated a new method for synthesizing 3-arylsulfonylquinoline derivatives, important in pharmaceutical drugs, through tert-butyl hydroperoxide mediated cycloaddition. This method offers a straightforward route for the formation of a C-S bond and quinoline ring in one step, highlighting the compound's relevance in facilitating complex organic reactions (Zhang et al., 2016).
- Antimalarial Drug Development : N-tert-Butyl isoquine, a 4-aminoquinoline drug candidate, was selected for development based on its excellent activity against Plasmodium falciparum, demonstrating the compound's potential in antimalarial drug development (O’Neill et al., 2009).
Material Science and Chemical Synthesis
- Synthesis of Quinoline Silyloxymethylsulfones : Research into heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, crucial in medicinal chemistry, reported a method involving sodium tert-butyldimethyl silyloxymethylsulfinate reaction with quinoline N-oxides. This approach underscores the compound's utility in synthesizing complex heterocyclic structures (Patel et al., 2022).
- New Fluoroquinolones Against Mycobacterium Tuberculosis : A study synthesized new fluoroquinolones, including 1-(tert-butyl)-6-fluoro-7-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showing significant activity against Mycobacterium tuberculosis strains resistant to existing fluoroquinolones. This highlights the compound's role in addressing antibiotic resistance (Guerrini et al., 2013).
Chemical Transformations and Reactivity
- Synthesis and Transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate : This research demonstrated the compound's versatility in organic synthesis, where tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate reacted with tributylvinyltin, leading to various cyclic and acyclic products. Such studies provide insights into the compound's reactivity and potential applications in designing novel molecules (Moskalenko & Boev, 2014).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5S/c1-14(2,3)20-13(17)16-7-6-10-8-12(21-22(15,18)19)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSZYURAORSDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.